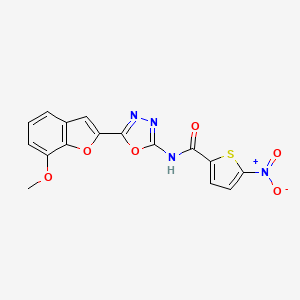

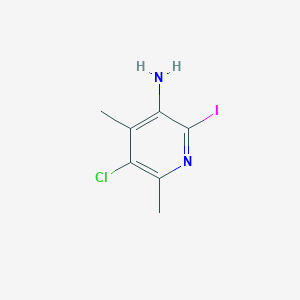

![molecular formula C5H11ClN4O B2356343 [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride CAS No. 2503155-53-9](/img/structure/B2356343.png)

[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements . In this case, the ring contains three nitrogen atoms and two carbon atoms. The compound also contains an aminoethyl group, which suggests it may have basic properties .

Chemical Reactions Analysis

As an amine, this compound would be expected to act as a base, capable of accepting a proton . It could also participate in reactions typical of other compounds containing a 1,2,4-triazole ring.Scientific Research Applications

Chiral Synthesis of Pharmaceuticals

The compound EN300-27148806 can be utilized in the chiral synthesis of pharmaceuticals. Its structure allows for selective transamination reactions, which are crucial in producing enantiomerically pure substances. This is particularly important for synthesizing active pharmaceutical ingredients (APIs) where the chirality of the compound can significantly affect the drug’s efficacy and safety .

Development of Anticonvulsant Drugs

The triazole ring present in EN300-27148806 is a common motif in various anticonvulsant drugs. Research indicates that modifications to the triazole ring can lead to the development of new anticonvulsant agents with potentially improved efficacy and reduced side effects .

Polymer Chemistry Applications

EN300-27148806’s structural features, such as the triazole ring, make it a candidate for polymer chemistry applications. It can be used to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Supramolecular Chemistry

In supramolecular chemistry, EN300-27148806 can contribute to the design of novel molecular assemblies. Its ability to engage in hydrogen bonding and its stable triazole core can be exploited to develop new materials with unique properties .

Bioconjugation Techniques

The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various substrates or to each other, which is useful in creating targeted drug delivery systems or diagnostic tools .

Chemical Biology Research

EN300-27148806 can play a role in chemical biology research by serving as a building block for the synthesis of molecules that can interact with biological systems. This interaction can be used to study biological processes or to develop new therapeutic agents .

Fluorescent Imaging

Due to the presence of the triazole ring, EN300-27148806 can be modified to function as a fluorescent probe. This application is valuable in imaging techniques, where it can help visualize cellular components or track biological molecules .

Materials Science

Lastly, EN300-27148806’s robustness and chemical versatility make it a useful compound in materials science. It can be incorporated into the development of new materials with desired electrical, optical, or mechanical properties .

Mechanism of Action

properties

IUPAC Name |

[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c1-3(6)5-7-4(2-10)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPCLUBIVAHFBA-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=N1)CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NNC(=N1)CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2356263.png)

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)

![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)